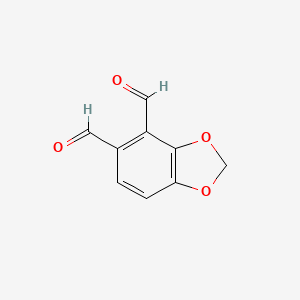
1,3-Dioxaindane-4,5-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxaindane-4,5-dicarbaldehyde is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. The compound is characterized by its molecular formula C9H6O4 and is known for its distinctive dioxane ring structure, which contributes to its reactivity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxaindane-4,5-dicarbaldehyde typically involves the formation of a dioxane ring through the reaction of carbonyl compounds with diols. One common method includes the use of ethyl orthoformate and 1,3-propanediol in the presence of a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process . This reaction is known for its mild conditions and high yields, making it a preferred method for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality.
化学反应分析
Types of Reactions
1,3-Dioxaindane-4,5-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: The dioxane ring can undergo substitution reactions with nucleophiles like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: H2 gas with Ni or Rh catalysts.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or lactones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted dioxanes with various functional groups.
科学研究应用
1,3-Dioxaindane-4,5-dicarbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of polymers and other advanced materials due to its ability to form stable cyclic structures.
作用机制
The mechanism of action of 1,3-Dioxaindane-4,5-dicarbaldehyde involves its interaction with various molecular targets and pathways. The compound’s dioxane ring structure allows it to act as a versatile intermediate in chemical reactions, facilitating the formation of stable products. Its reactivity with nucleophiles and electrophiles makes it a valuable tool in synthetic chemistry .
相似化合物的比较
Similar Compounds
Indane-1,3-dione: Known for its use in medicinal chemistry and organic electronics.
2,5-Diphenyl-1,3-oxazoline: Studied for its acaricidal activity and potential as a chitin synthesis inhibitor.
Uniqueness
1,3-Dioxaindane-4,5-dicarbaldehyde stands out due to its unique dioxane ring structure, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring stable cyclic intermediates .
属性
分子式 |
C9H6O4 |
|---|---|
分子量 |
178.14 g/mol |
IUPAC 名称 |
1,3-benzodioxole-4,5-dicarbaldehyde |
InChI |
InChI=1S/C9H6O4/c10-3-6-1-2-8-9(7(6)4-11)13-5-12-8/h1-4H,5H2 |
InChI 键 |
LDKCJTOYNLCVKN-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C(=C(C=C2)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


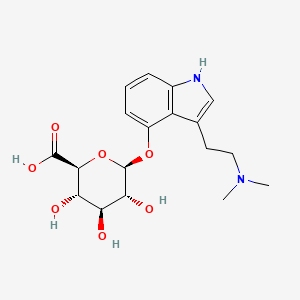

![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]estra-1,3,5(10)-trien-17-one](/img/structure/B13414865.png)


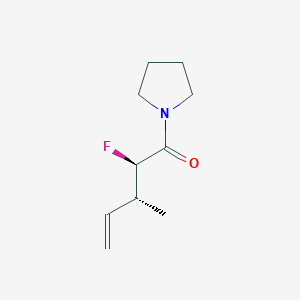
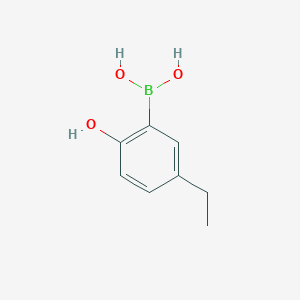
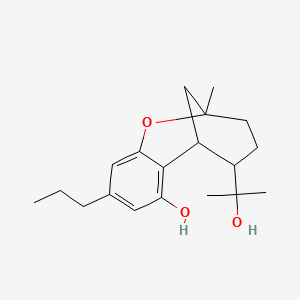
![4-[[4-[4-[(E)-2-cyanovinyl]-2-methyl-anilino]pyrimidin-2-yl]amino]benzonitrile](/img/structure/B13414902.png)
![(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B13414905.png)
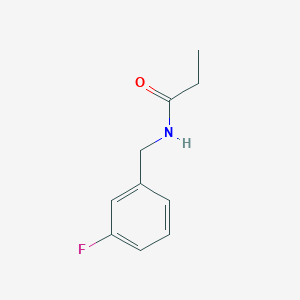
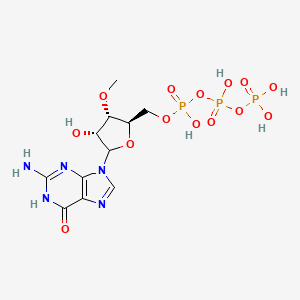
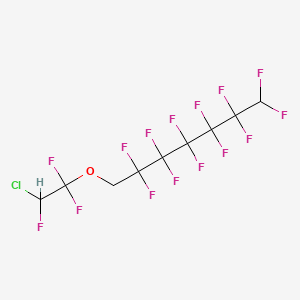
![2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester](/img/structure/B13414945.png)
